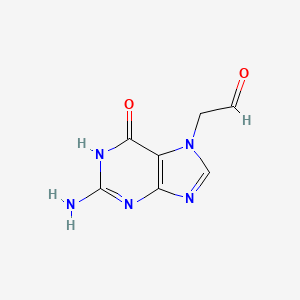

7-N-(2-Oxoethyl)guanine

CAS No.: 73100-87-5

Cat. No.: VC15982394

Molecular Formula: C7H7N5O2

Molecular Weight: 193.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73100-87-5 |

|---|---|

| Molecular Formula | C7H7N5O2 |

| Molecular Weight | 193.16 g/mol |

| IUPAC Name | 2-(2-amino-6-oxo-1H-purin-7-yl)acetaldehyde |

| Standard InChI | InChI=1S/C7H7N5O2/c8-7-10-5-4(6(14)11-7)12(1-2-13)3-9-5/h2-3H,1H2,(H3,8,10,11,14) |

| Standard InChI Key | GWIQUBKMOOZLKY-UHFFFAOYSA-N |

| Canonical SMILES | C1=NC2=C(N1CC=O)C(=O)NC(=N2)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

7-N-(2-Oxoethyl)guanine, systematically named 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)acetaldehyde, is a purine derivative. Its IUPAC name, 2-(2-amino-6-oxo-1H-purin-7-yl)acetaldehyde, reflects the acetaldehyde substituent at the N7 position of guanine . The compound’s CAS registry number (73100-87-5) and synonyms, including 7-N-2-Oeg and DTXSID20223375, facilitate cross-referencing across databases .

Table 1: Physicochemical Properties of 7-N-(2-Oxoethyl)guanine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 193.16 g/mol | |

| Density | 1.84 g/cm³ | |

| Boiling Point | 545.7°C at 760 mmHg | |

| Flash Point | 283.8°C | |

| Exact Mass | 193.060 Da | |

| Polar Surface Area | 107.65 Ų |

Structural Elucidation

The compound’s 2D structure features a guanine core with a 2-oxoethyl side chain at the N7 position, confirmed by SMILES notation and InChIKey GWIQUBKMOOZLKY-UHFFFAOYSA-N . The 3D conformation, accessible via PubChem’s interactive model, reveals planar geometry at the purine ring and flexibility in the oxoethyl group .

Synthesis and Detection Methods

Endogenous and Exogenous Formation Pathways

7-OEG arises through two primary pathways:

-

Endogenous Lipid Peroxidation: Reactive aldehydes like malondialdehyde, byproducts of lipid peroxidation, alkylate guanine at N7, forming 7-OEG as a stable adduct .

-

Exogenous Carcinogen Exposure: Vinyl chloride (VC), metabolized to chloroethylene oxide (CEO), reacts with DNA to yield 7-OEG alongside other adducts .

Analytical Techniques for Quantification

The development of a sensitive LC-MS/MS method enabled precise differentiation between endogenous and VC-derived 7-OEG. Key steps include:

-

Neutral Thermal Hydrolysis: Releases 7-OEG from DNA.

-

Derivatization with o-t-Butylhydroxylamine: Forms a stable oxime adduct, enhancing detection sensitivity .

-

Stable Isotope Labeling: Use of -VC allowed discrimination between background and exposure-induced adducts, achieving a limit of detection (LOD) of 1 fmol .

Biological Significance and Toxicological Implications

Role as a DNA Adduct Biomarker

N7-guanine adducts like 7-OEG are widely recognized as biomarkers for alkylating agent exposure. Despite their chemical instability (half-life < 24 hours in vivo), they provide critical insights into:

-

Dose-Response Relationships: Linear correlation between VC exposure (≥50 ppm) and hepatic 7-OEG levels in rat models .

-

Endogenous DNA Damage: Baseline 7-OEG levels in unexposed tissues reflect oxidative stress from lipid peroxidation .

Table 2: Comparative Analysis of 7-OEG Levels in VC-Exposed Rats

| Tissue | Endogenous 7-OEG (adducts/10⁸ nucleotides) | VC-Induced 7-OEG (adducts/10⁸ nucleotides) |

|---|---|---|

| Liver | 2.1 ± 0.3 | 18.7 ± 2.5 |

| Lung | 1.8 ± 0.2 | 12.4 ± 1.9 |

| Kidney | 1.5 ± 0.2 | 9.8 ± 1.3 |

Implications for Human Health and Risk Assessment

Occupational and Environmental Exposure

VC, a Group 1 human carcinogen, poses risks in occupational settings (e.g., PVC manufacturing) and near Superfund sites due to microbial degradation of chlorinated solvents . 7-OEG monitoring in blood or urine could serve as a non-invasive biomarker for VC exposure at sub-ppm concentrations.

Challenges in Biomarker Interpretation

-

Background Variability: Endogenous 7-OEG complicates low-dose exposure assessments, necessitating isotope-based methods .

-

Chemical Instability: Rapid depurination limits retrospective analysis, requiring immediate sample stabilization .

Future Directions and Research Gaps

Mechanistic Studies on Repair Pathways

Elucidating the role of base excision repair (BER) and AP endonucleases in processing 7-OEG-derived AP sites could identify therapeutic targets for preventing mutation accumulation.

Epidemiological Applications

Longitudinal studies correlating 7-OEG levels with cancer incidence in VC-exposed populations are needed to validate its prognostic utility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume